molecular formula C6H7N3O4 B11514730 Methyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate

Methyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate

Cat. No.: B11514730
M. Wt: 185.14 g/mol
InChI Key: HLRHHEQODYJBDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate is a heterocyclic compound containing nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, known for their diverse biological activities and applications in medicinal chemistry . The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate typically involves the reaction of methyl 4-amino-1,2,5-oxadiazole-3-carboxylate with acetic anhydride. The reaction is carried out under reflux conditions in a suitable solvent such as tetrahydrofuran (THF) for several hours . The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as thymidylate synthase and histone deacetylase, leading to the disruption of cellular processes. It also affects signaling pathways like the NF-kB pathway, which plays a role in inflammation and cancer progression .

Comparison with Similar Compounds

Uniqueness: Methyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to inhibit multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C6H7N3O4

Molecular Weight

185.14 g/mol

IUPAC Name

methyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate

InChI

InChI=1S/C6H7N3O4/c1-3(10)7-5-4(6(11)12-2)8-13-9-5/h1-2H3,(H,7,9,10)

InChI Key

HLRHHEQODYJBDH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NON=C1C(=O)OC

Origin of Product

United States

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